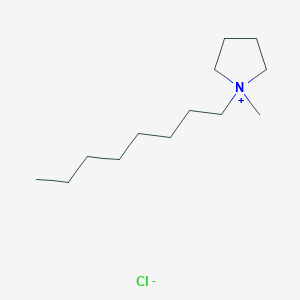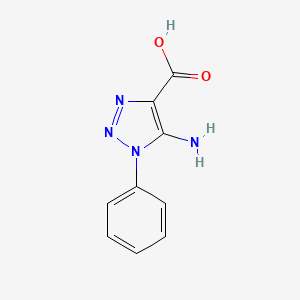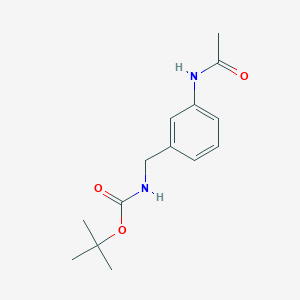
1-Methyl-1-octylpyrrolidin-1-ium chloride
概要
説明
1-Methyl-1-octylpyrrolidin-1-ium chloride is a quaternary ammonium salt with the molecular formula C₁₃H₂₈ClN.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-1-octylpyrrolidin-1-ium chloride can be synthesized through the quaternization of 1-methylpyrrolidine with 1-chlorooctane. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often involve heating the reactants in a suitable solvent, such as acetonitrile or toluene, at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: 1-Methyl-1-octylpyrrolidin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or acetate ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium structure
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or potassium cyanide in polar solvents such as water or ethanol.
Oxidation and Reduction Reactions: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride
Major Products:
Substitution Reactions: Yield products such as 1-methyl-1-octylpyrrolidin-1-ium hydroxide or 1-methyl-1-octylpyrrolidin-1-ium acetate.
Oxidation and Reduction Reactions: Produce various oxidized or reduced derivatives, depending on the specific reagents and conditions used
科学的研究の応用
1-Methyl-1-octylpyrrolidin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly in enhancing the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the formulation of ionic liquids, which are used as solvents and electrolytes in various industrial processes
作用機序
The mechanism of action of 1-methyl-1-octylpyrrolidin-1-ium chloride primarily involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can interact with proteins, altering their structure and function .
類似化合物との比較
- 1-Methyl-1-butylpyrrolidin-1-ium chloride
- 1-Methyl-1-hexylpyrrolidin-1-ium chloride
- 1-Methyl-1-decylpyrrolidin-1-ium chloride
Comparison: 1-Methyl-1-octylpyrrolidin-1-ium chloride is unique due to its optimal balance of hydrophobic and hydrophilic properties, making it more effective in certain applications compared to its shorter or longer alkyl chain counterparts. For example, 1-methyl-1-butylpyrrolidin-1-ium chloride may have higher solubility in water but lower efficacy in disrupting lipid membranes, while 1-methyl-1-decylpyrrolidin-1-ium chloride may have stronger membrane-disrupting properties but lower solubility .
特性
IUPAC Name |
1-methyl-1-octylpyrrolidin-1-ium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N.ClH/c1-3-4-5-6-7-8-11-14(2)12-9-10-13-14;/h3-13H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMCPMPHEHNPRY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+]1(CCCC1)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624767 | |
| Record name | 1-Methyl-1-octylpyrrolidin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909398-60-3 | |
| Record name | 1-Methyl-1-octylpyrrolidin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Cyanophenyl)formamido]acetic acid](/img/structure/B3058587.png)












![N-(4-chlorophenyl)-1-[4-[(4-chlorophenyl)iminomethyl]phenyl]methanimine](/img/structure/B3058610.png)
